molecular formula C8H5FN2O2 B2497837 Methyl 6-cyano-5-fluoropicolinate CAS No. 1803754-01-9

Methyl 6-cyano-5-fluoropicolinate

Cat. No. B2497837
CAS RN: 1803754-01-9
M. Wt: 180.138
InChI Key: BATGCXBMBKQADH-UHFFFAOYSA-N
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Description

“Methyl 6-cyano-5-fluoropicolinate” is a chemical compound with the IUPAC name “methyl 6-cyano-5-fluoropyridine-2-carboxylate”. It has a molecular weight of 180.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 6-cyano-5-fluoropicolinate” is 1S/C8H5FN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 6-cyano-5-fluoropicolinate” is a powder that is stored at room temperature .

Scientific Research Applications

Organic Synthesis

“Methyl 6-cyano-5-fluoropicolinate” plays a significant role in organic synthesis . It is used in the functionalization of unsaturated bonds with simultaneous addition of trifluoromethyl group along with other substituents . This method is currently one of the most attractive methods undergoing wide-ranging development .

Halogen Exchange (Halex) Reaction

This compound is used in the halogen exchange (Halex) reaction of tetrachloropicolinonitrile to give a mixture of chloro fluoropicolinonitriles .

Herbicide Synthesis

“Methyl 6-cyano-5-fluoropicolinate” is used in the synthesis of 6-aryl-5-fluoropicolinate herbicides . The introduction of the aryl substituent is accomplished by initial conversion of the 6-fluoro substituent to 6-bromo using HBr in acetic acid followed by Pd-catalyzed Suzuki−Miyaura cross-coupling .

Regioselective Reaction

The compound reacts with NH3 regioselectively at the 4-position . This regioselectivity of the Halex reaction of tetrachloropicolinonitrile was studied computationally using a modified G3MP2B3 * ab initio method .

Recycle of Byproduct

The main byproduct, tetrafluoropicolinonitrile, can be recycled by two routes . The reverse Halex reaction of tetrafluoropicolinonitrile using LiCl in DMSO gives a mixture of chlorofluoro products . In addition, scrambling of halogens between tetrafluoropicolinonitrile and tetrachloropicolinonitrile using catalytic n-Bu4PCl gives a mixture of chlorofluoropicolinonitriles that could be resubjected to Halex conditions to give additional 4,5,6-trifluoro-3-chloropicolinonitrile .

Sustainable Technologies

The compound is used in sustainable technologies that increase crop yields and lower environmental impact . New herbicides should be designed to be effective at low use rates, have favorable environmental and toxicological profiles, and provide novel modes of action for managing resistance .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Future Directions

While specific future directions for “Methyl 6-cyano-5-fluoropicolinate” are not mentioned in the available resources, cyano compounds in general are of significant interest in the field of synthetic chemistry. They are extensively used as active layers of solar cells and light-emitting diodes, as well as materials with high second- and third-order nonlinearities . The introduction of the cyano group on a bioactive molecule or another functional molecule can alter its properties .

Mechanism of Action

properties

IUPAC Name

methyl 6-cyano-5-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATGCXBMBKQADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-cyano-5-fluoropicolinate

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